

# The biological function of FAP in cancer progression

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An In-depth Technical Guide to the Biological Function of Fibroblast Activation Protein (FAP) in Cancer Progression

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Fibroblast Activation Protein (FAP), first identified in 1986, is a type-II transmembrane serine protease that has garnered significant attention in oncology research.<sup>[1]</sup> While its expression is rare in healthy adult tissues, FAP is highly upregulated in the reactive stromal fibroblasts of over 90% of human epithelial cancers, including breast, colorectal, pancreatic, and lung carcinomas.<sup>[1][2][3][4]</sup> This restricted expression pattern, combined with its multifaceted role in promoting tumor growth, invasion, and immune evasion, establishes FAP as a critical component of the tumor microenvironment (TME) and a promising therapeutic target. This guide provides a comprehensive overview of the molecular biology of FAP, its enzymatic functions, its influence on key signaling pathways, and its overall impact on cancer progression.

## Chapter 1: Molecular Biology and Enzymatic Activity of FAP

FAP is a 170 kDa homodimeric protein that belongs to the dipeptidyl peptidase (DPP) family, sharing approximately 50% homology with DPPIV (CD26). Structurally, it consists of a short N-

terminal cytoplasmic tail, a transmembrane domain, and a large extracellular domain that houses its enzymatic activity. FAP is unique within its family due to its dual enzymatic functions:

- **Dipeptidyl Peptidase (DPP) Activity:** It exhibits exopeptidase activity, cleaving dipeptides from the N-terminus of polypeptides after a proline residue.
- **Endopeptidase/Gelatinase Activity:** It possesses endopeptidase activity, capable of degrading substrates like denatured type I collagen (gelatin) and cleaving peptides internally at a Gly-Pro-X sequence. This collagenolytic function is crucial for remodeling the extracellular matrix (ECM).

The dual enzymatic nature of FAP allows it to modify a wide range of substrates, profoundly influencing the TME. Its ability to degrade key components of the ECM is considered a primary mechanism through which it facilitates cancer cell invasion and metastasis.

**Table 1: Known Enzymatic Substrates of FAP**

Substrate Class	Specific Substrates	Primary Function Related to Cancer	Reference(s)
Extracellular Matrix Proteins	Collagen (Type I, III, V), Fibronectin	ECM remodeling, creating pathways for invasion	
Enzymes & Inhibitors	$\alpha$ -2 Antiplasmin	Pro-coagulation properties	
Growth Factors	Fibroblast Growth Factor 21 (FGF-21)	Regulation of metabolism and cell growth	
Chemokines	C-X-C motif chemokine 5 (CXCL5)	Immune cell trafficking	
Hormones & Peptides	Neuropeptide Y, Peptide YY, Substance P	Cell signaling, proliferation	
Other ECM-Related Proteins	Fibrillin-2, Lysyl oxidase homolog 1	ECM integrity and organization	

## Chapter 2: FAP Expression Across Cancer Types

FAP is a well-established marker for cancer-associated fibroblasts (CAFs), which can constitute up to 50-70% of the cellular mass in certain tumors like breast cancer. While predominantly expressed in the tumor stroma, FAP has also been detected on some cancer cells, including melanoma and pancreatic carcinoma, as well as on pericytes and tumor-associated endothelial cells. High FAP expression is frequently associated with advanced tumor stages, increased risk of metastasis, and poorer patient prognosis across numerous cancer types.

### Table 2: FAP Expression in Various Human Cancers

Cancer Type	Typical FAP Expression Level	Notes	Reference(s)
Pancreatic Cancer	High	Expressed in stroma and tumor cells; associated with lymph node metastasis and recurrence.	
Breast Cancer	High	Particularly elevated in triple-negative breast cancer; correlates with poor survival.	
Colorectal Cancer	High	Associated with advanced stages, poor survival, and angiogenesis.	
Ovarian Cancer	High	Promotes proliferation, adhesion, and migration of cancer cells.	
Lung Cancer	High	Overexpression in squamous lung cancer promotes proliferation and invasion.	
Esophageal Cancer	High	One of the highest FAP-expressing cancers.	
Glioblastoma	High	Localized around dysplastic blood vessels.	

Sarcomas	High	High expression observed in desmoid fibromatosis and other sarcoma subtypes.
Renal Cell Carcinoma	Low to Moderate	Lower overall expression compared to other carcinomas.

## Chapter 3: FAP's Role in the Tumor Microenvironment (TME)

FAP-positive CAFs are master regulators of the TME, orchestrating a pro-tumorigenic landscape through several key mechanisms.

### Extracellular Matrix (ECM) Remodeling

Through its collagenolytic activity, FAP directly degrades the ECM, physically clearing paths for cancer cells to invade surrounding tissues. FAP-expressing fibroblasts can remodel the ECM to create aligned collagen and fibronectin fibers, which act as "highways" that enhance the velocity and directionality of migrating cancer cells. This process is often dependent on FAP's enzymatic activity.

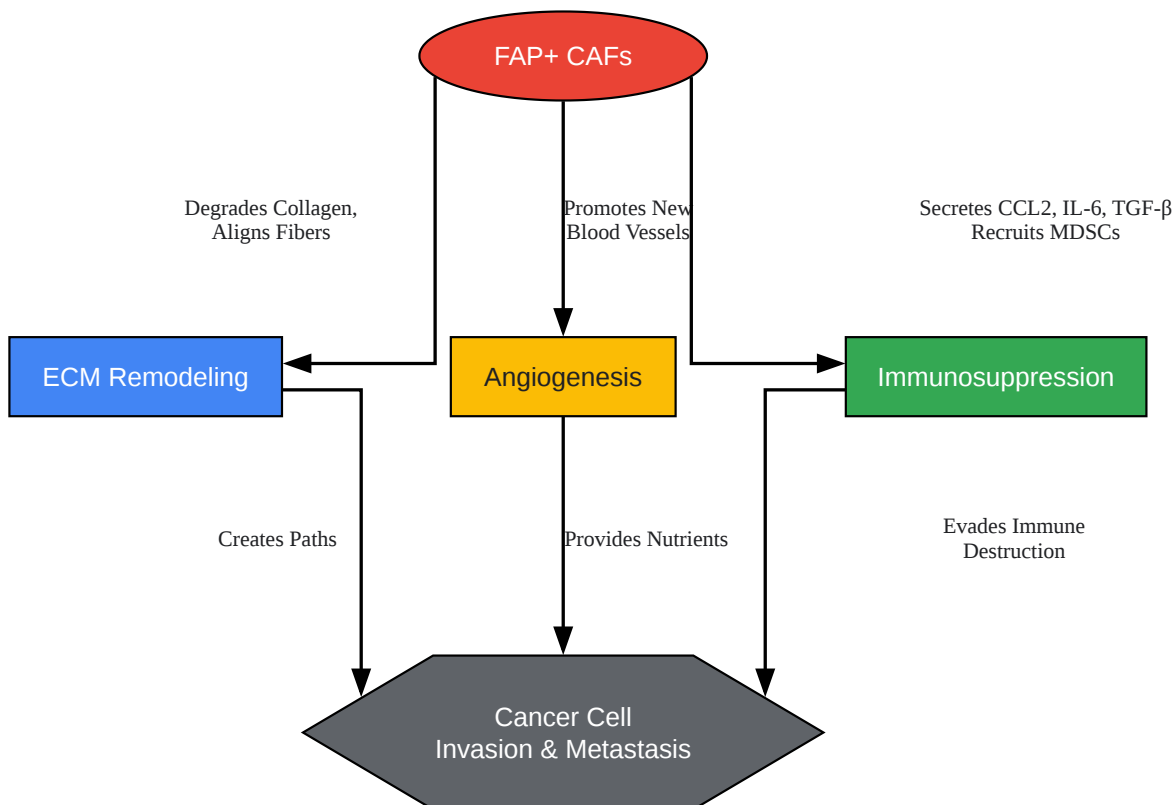
### Angiogenesis

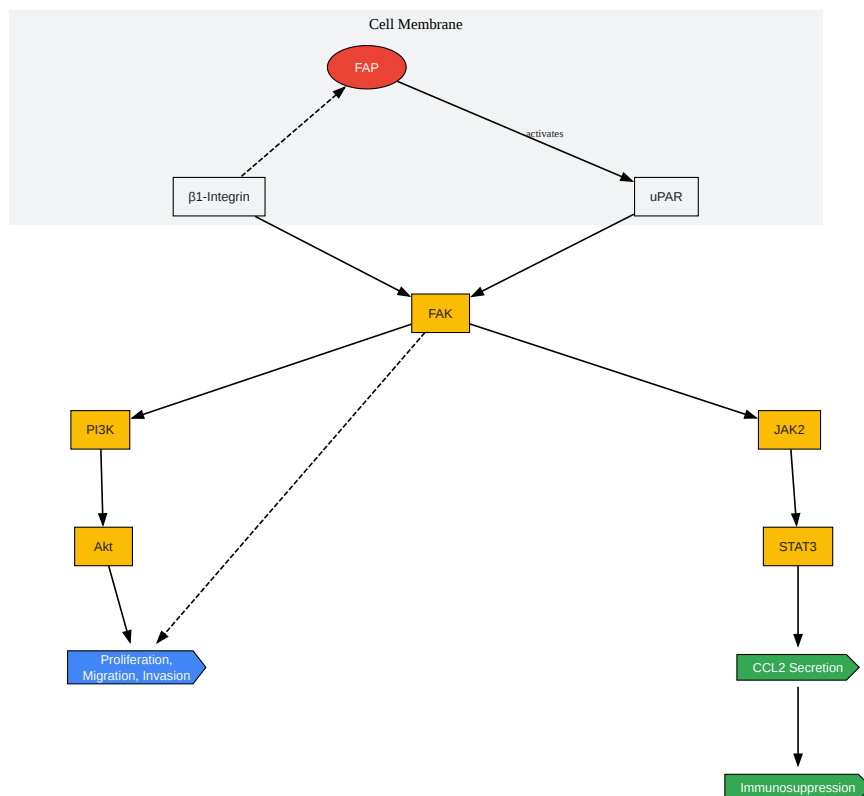
FAP promotes the formation of new blood vessels, a process essential for tumor growth and survival. It is expressed on endothelial cells during the formation of new capillaries and is often found localized around newly formed, dysplastic blood vessels within tumors. Inhibition or knockout of FAP has been shown to decrease microvessel density and slow tumor growth in preclinical models.

### Immunosuppression

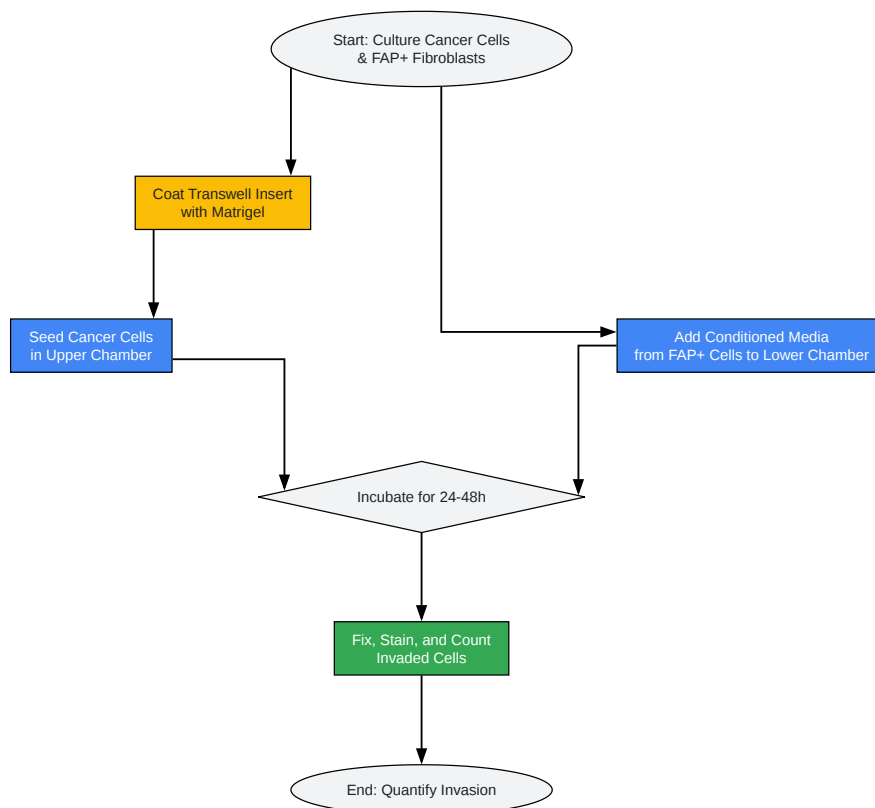
FAP-positive CAFs are a major source of immunosuppression within the TME. They create a physical barrier that can prevent immune cell infiltration and secrete various factors that dampen anti-tumor immune responses. One critical mechanism involves the FAP-dependent activation of STAT3 signaling, which leads to the secretion of Chemokine Ligand 2 (CCL2).

CCL2 recruits immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs) and M2-polarized macrophages, into the tumor, thereby protecting it from immune attack. Depleting FAP-expressing cells can restore anti-tumor immunity and lead to tumor necrosis.









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